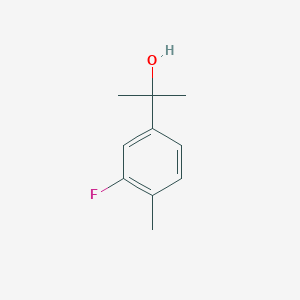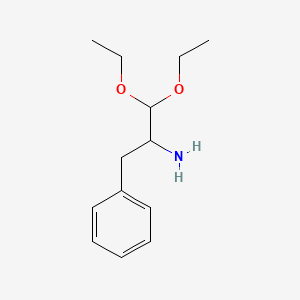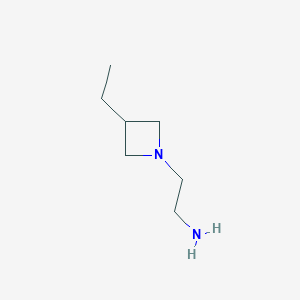
4,4,5,5-Tetramethyl-2-(5-methyl-2-propan-2-yloxy-phenyl)-1,3,2-dioxaborolane
説明
4,4,5,5-Tetramethyl-2-(5-methyl-2-propan-2-yloxy-phenyl)-1,3,2-dioxaborolane is a boronic acid derivative with a complex molecular structure. This compound is known for its utility in various chemical reactions, particularly in organic synthesis and material science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-Tetramethyl-2-(5-methyl-2-propan-2-yloxy-phenyl)-1,3,2-dioxaborolane typically involves the reaction of phenols with boronic acids under specific conditions. One common method is the Miyaura borylation reaction, which uses palladium catalysts and suitable boronic acids.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale reactions that ensure high purity and yield. The process involves the use of automated systems to control reaction conditions, such as temperature, pressure, and reaction time, to optimize the production process.
化学反応の分析
Types of Reactions: This compound undergoes various types of reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters.
Reduction: Reduction reactions can convert the boronic acid group to borane derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Electrophilic reagents such as bromine or iodine are used in substitution reactions.
Major Products Formed:
Boronic Esters: Formed through oxidation reactions.
Borane Derivatives: Resulting from reduction reactions.
Substituted Phenyl Derivatives: Produced from substitution reactions.
科学的研究の応用
Chemistry: In organic chemistry, this compound is used as a reagent in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form biaryls and other complex organic molecules.
Biology: It is employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: The compound is used in the development of diagnostic tools and therapeutic agents, particularly in the field of cancer research.
Industry: In material science, it is utilized in the synthesis of polymers and advanced materials with specific optical and electrochemical properties.
作用機序
The mechanism by which 4,4,5,5-Tetramethyl-2-(5-methyl-2-propan-2-yloxy-phenyl)-1,3,2-dioxaborolane exerts its effects involves its ability to act as a boronic acid derivative. It forms stable complexes with various substrates, facilitating reactions such as cross-coupling and substitution. The molecular targets and pathways involved are typically related to the specific application, such as enzyme inhibition in biological systems or catalysis in chemical reactions.
類似化合物との比較
Boronic Acids: Similar in structure but lack the tetramethyl groups.
Boronic Esters: Similar functional groups but different substituents.
Borane Derivatives: Related boron-containing compounds with different substituents.
Uniqueness: 4,4,5,5-Tetramethyl-2-(5-methyl-2-propan-2-yloxy-phenyl)-1,3,2-dioxaborolane is unique due to its specific substituents, which enhance its stability and reactivity compared to other boronic acid derivatives.
This compound's versatility and utility in various fields make it a valuable tool in scientific research and industrial applications. Its unique properties and reactivity profile distinguish it from other similar compounds, making it an essential component in many chemical processes.
Would you like to know more about any specific aspect of this compound?
特性
IUPAC Name |
4,4,5,5-tetramethyl-2-(5-methyl-2-propan-2-yloxyphenyl)-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BO3/c1-11(2)18-14-9-8-12(3)10-13(14)17-19-15(4,5)16(6,7)20-17/h8-11H,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFKASMFCIRUBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301135427 | |
| Record name | 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[5-methyl-2-(1-methylethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301135427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2121512-73-8 | |
| Record name | 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[5-methyl-2-(1-methylethoxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[5-methyl-2-(1-methylethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301135427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B7937757.png)



